The Chemical and Toxicological Profile of N-methyl-p-nitro-N-nitrosobenzylamine: A Technical Whitepaper
The Chemical and Toxicological Profile of N-methyl-p-nitro-N-nitrosobenzylamine: A Technical Whitepaper
Executive Summary
N-methyl-p-nitro-N-nitrosobenzylamine (CAS: 84174-24-3), also referred to as N-methyl-N-[(4-nitrophenyl)methyl]nitrous amide, is a synthetic N-nitrosamine compound characterized by a p-nitrobenzyl moiety attached to an N-nitrosomethylamine core[1]. In pharmaceutical research and toxicological screening, N-nitrosamines represent a "Cohort of Concern" due to their potent mutagenic and carcinogenic properties. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic pathways, and mechanisms of metabolic activation of N-methyl-p-nitro-N-nitrosobenzylamine, designed for drug development professionals and analytical chemists.
Physicochemical Profiling
Understanding the physical and chemical properties of N-methyl-p-nitro-N-nitrosobenzylamine is critical for designing extraction protocols, chromatographic methods, and predicting its pharmacokinetic behavior. The compound is moderately lipophilic, allowing it to cross cellular membranes, which is a prerequisite for intracellular metabolic activation.
Quantitative Data Summary
| Property | Value | Reference / Source |
| Molecular Formula | C8H9N3O3 | Computed by PubChem[1] |
| Molecular Weight | 195.18 g/mol | Computed by PubChem[1] |
| Exact Mass | 195.06439 Da | Computed by PubChem[1] |
| Density | 1.29 g/cm³ | Chemsrc[2] |
| Boiling Point | 410.1 ºC at 760 mmHg | Chemsrc[2] |
| Flash Point | 201.8 ºC | Chemsrc[2] |
| LogP / XLogP3 | 2.23 / 1.4 | Chemsrc[2] / PubChem[1] |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Computed by Cactvs[1] |
| Hydrogen Bond Acceptors | 5 | Computed by Cactvs[1] |
| Hydrogen Bond Donors | 0 | Computed by Cactvs[1] |
Synthetic Pathways and Chemical Reactivity
The synthesis of N-methyl-p-nitro-N-nitrosobenzylamine relies on the nitrosation of a secondary amine precursor. The essential precursor for this reaction is N-methyl-p-nitrobenzylamine [3].
Causality in Experimental Design
Nitrosation requires the generation of a highly electrophilic species. Sodium nitrite ( NaNO2 ) is unreactive on its own; however, in the presence of a strong acid like Hydrochloric acid ( HCl ), it forms nitrous acid ( HNO2 ). In highly acidic conditions, nitrous acid undergoes protonation and subsequent dehydration to yield the nitrosonium ion ( NO+ ) . The nucleophilic nitrogen of the secondary amine attacks the nitrosonium ion, yielding the target N-nitrosamine. The reaction must be kept at low temperatures (0–5 °C) to prevent the decomposition of nitrous acid into nitrogen oxides.
Step-by-Step Synthesis Workflow
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Precursor Formation: React methylamine with 4-nitrobenzyl bromide via an SN2 nucleophilic substitution to yield the secondary amine, N-methyl-p-nitrobenzylamine[2][3].
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Acidification: Dissolve the N-methyl-p-nitrobenzylamine in an aqueous acidic solution (e.g., 1M HCl ) and cool the reaction vessel in an ice bath to strictly maintain 0–5 °C.
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In Situ Nitrosation: Add an aqueous solution of sodium nitrite ( NaNO2 ) dropwise under continuous stirring. The controlled addition prevents thermal runaway and maximizes the yield of the nitrosonium ion.
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Extraction and Purification: Extract the resulting N-methyl-p-nitro-N-nitrosobenzylamine using a non-polar solvent such as dichloromethane ( CH2Cl2 ). Wash the organic layer with saturated sodium bicarbonate ( NaHCO3 ) to neutralize residual acid, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure.
Synthesis pathway of N-methyl-p-nitro-N-nitrosobenzylamine via nitrosation.
Mechanisms of Toxicity & Metabolic Activation
N-methyl-p-nitro-N-nitrosobenzylamine is a pro-mutagen. Like other low-molecular-weight N-nitrosamines, it is chemically stable under physiological conditions and requires enzymatic metabolic activation to exert its genotoxic effects[4].
The α -Hydroxylation Pathway
The primary mechanism of bioactivation is mediated by Cytochrome P450 monooxygenases (predominantly CYP2E1 in the liver). The enzyme catalyzes the α -hydroxylation of the carbon atom adjacent to the N-nitroso group[4][5].
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Hydroxylation: CYP450 abstracts a hydrogen atom from the α -carbon (either the methyl group or the benzyl carbon), inserting an oxygen atom to form an unstable α -hydroxy-nitrosamine intermediate[4].
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Decomposition: This intermediate spontaneously undergoes heterolytic cleavage. If hydroxylation occurs on the methyl group, it releases formaldehyde and a p-nitrobenzyldiazonium ion. If it occurs on the benzyl carbon, it releases p-nitrobenzaldehyde and a methyldiazonium ion[5].
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DNA Alkylation: The resulting diazonium ions are highly reactive, terminal electrophiles. They rapidly alkylate nucleophilic centers on DNA, predominantly forming N7 -alkylguanine and O6 -alkylguanine adducts[4][5]. The O6 -alkylguanine lesion is highly pro-mutagenic, causing GC → AT transition mutations during DNA replication.
Metabolic activation of N-nitrosamines via CYP450-mediated α-hydroxylation.
Self-Validating Protocol: Mutagenicity Screening (Ames Test)
Because N-methyl-p-nitro-N-nitrosobenzylamine requires metabolic activation, standard in vitro assays will yield false-negative results unless an exogenous metabolic system is introduced. The Ames test utilizing Salmonella typhimurium strain TA1535 supplemented with mammalian S9 fraction is the gold standard for validating the mutagenicity of this compound[2].
Step-by-Step Methodology
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Bacterial Preparation: Culture Salmonella typhimurium TA1535 (a strain carrying a missense mutation in the hisG gene, making it sensitive to base-pair substitution mutagens) overnight in nutrient broth.
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S9 Mix Formulation: Prepare the metabolic activation mixture using post-mitochondrial supernatant (S9 fraction) derived from the liver of rats or hamsters induced with Aroclor 1254. Combine S9 with essential cofactors (NADP+, Glucose-6-phosphate, MgCl2 , KCl ) in a phosphate buffer to sustain CYP450 activity.
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Exposure (Plate Incorporation): To a sterile test tube containing 2 mL of molten top agar (supplemented with trace histidine/biotin), add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix, and 0.1 mL of N-methyl-p-nitro-N-nitrosobenzylamine dissolved in DMSO.
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Incubation: Vortex the mixture gently and pour it onto minimal glucose agar plates. Incubate inverted at 37 °C for 48 to 72 hours.
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Validation & Scoring: Count the number of macroscopic revertant colonies. A self-validating run must include a vehicle control (DMSO) to establish the spontaneous reversion baseline, and a positive control (e.g., 2-Aminoanthracene) to confirm the enzymatic viability of the S9 fraction. A dose-dependent increase in revertants confirms the mutagenic generation of diazonium ions[2].
